Product packaging for Lenalidomide impurity 13(Cat. No.:CAS No. 874760-71-1)

Lenalidomide impurity 13

Cat. No.: B3161963
CAS No.: 874760-71-1
M. Wt: 307.26 g/mol
InChI Key: JWXSMBGQHOFVJT-UHFFFAOYSA-N
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Description

Lenalidomide Impurity 13, with the CAS number 874760-71-1 and the molecular formula C13H13N3O6, is a high-purity analytical reference standard essential for pharmaceutical research and development. This compound is specifically employed in the development and validation of stability-indicating analytical methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), for the quality control of Lenalidomide drug substance. The chemical name for this impurity is (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid . In pharmaceutical analysis, the control of related substances is critical for ensuring drug safety and efficacy, as mandated by ICH guidelines . This compound serves as a critical benchmark in chromatographic methods designed to simultaneously identify and quantify multiple process-related and degradation impurities in Lenalidomide Active Pharmaceutical Ingredient (API) . The molecular structure of Lenalidomide includes a glutarimide ring, which is known to be susceptible to hydrolytic degradation under certain conditions, leading to the formation of ring-opening products . Utilizing this impurity standard allows researchers to accurately monitor and control the quality of Lenalidomide, helping to establish its impurity profile and ensure patient safety. This product is intended for Research Use Only (RUO) and is strictly not meant for human consumption, diagnostic use, or any other therapeutic applications. It is an indispensable tool for scientists working in analytical chemistry, quality assurance, and regulatory affairs within the pharmaceutical industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O6 B3161963 Lenalidomide impurity 13 CAS No. 874760-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXSMBGQHOFVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Origin of Lenalidomide Impurity 13

Elucidation of the Chemical Structure of Lenalidomide Impurity 13

This compound is scientifically identified as (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid. simsonpharma.comsimsonpharma.com It is also referred to by the synonym n-(1-oxo-4-nitroisoindolin-2-yl)-l-glutamine. echemi.com The structure of this impurity is closely related to that of Lenalidomide, with the key distinction being the presence of a nitro group (-NO2) on the isoindolinone ring system, whereas Lenalidomide contains an amino group (-NH2) at the same position. daicelpharmastandards.com

The molecular formula of this compound is C13H13N3O6, and it has a molecular weight of approximately 307.26 g/mol . simsonpharma.comsimsonpharma.com The structural characterization is typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which provide detailed information about its molecular architecture. daicelpharmastandards.combldpharm.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid simsonpharma.comsimsonpharma.com
Synonyms n-(1-oxo-4-nitroisoindolin-2-yl)-l-glutamine echemi.com
CAS Number 874760-71-1 simsonpharma.comsimsonpharma.com
Molecular Formula C13H13N3O6 simsonpharma.comsimsonpharma.combldpharm.com
Molecular Weight 307.26 g/mol simsonpharma.comsimsonpharma.comdaicelpharmastandards.com
Physical Appearance Off-white solid

Classification and Categorization of this compound

Impurities in pharmaceutical products are generally classified based on their origin. This compound can be understood in the context of both process-related impurities and degradation products. daicelpharmastandards.comveeprho.com

Process-related impurities are substances that are formed during the manufacturing process of the drug substance. daicelpharmastandards.comveeprho.com this compound is considered a process-related impurity because it can arise during the synthesis of Lenalidomide. These impurities often include unreacted starting materials, byproducts from the synthesis, or intermediates that are carried over into the final product. veeprho.com The presence of this specific impurity is closely tied to the synthetic route employed for Lenalidomide production.

Degradation products result from the chemical breakdown of the drug substance over time due to environmental factors such as heat, light, moisture, or changes in pH. researchgate.net While primarily viewed as a process-related impurity, this compound could also potentially be formed or increase during storage if the drug substance is exposed to certain conditions. Forced degradation studies, which subject the drug to stress conditions like acid, base, and oxidation, are performed to identify potential degradants. researchgate.nettandfonline.comeuropa.eu Lenalidomide has been shown to degrade under various stress conditions, particularly acidic and alkaline hydrolysis. europa.euoup.com

Mechanistic Pathways of Formation for this compound

Understanding the formation pathways of an impurity is essential for developing effective control strategies during drug manufacturing.

The most common synthetic routes for Lenalidomide involve the coupling of a substituted isoindolinone moiety with 3-aminopiperidine-2,6-dione (B110489) or a related glutamine derivative. preprints.orggoogle.com A key step in many of these syntheses is the reduction of a nitro-substituted intermediate to form the final 4-amino-isoindolinone structure of Lenalidomide.

The formation of this compound is a direct consequence of the retention of the nitro group from a key intermediate. The synthesis of Lenalidomide often starts with a nitro-containing compound, such as methyl 2-(bromomethyl)-3-nitrobenzoate or 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. preprints.orgchemicalbook.comgoogle.com The final step in these sequences is the catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) of the nitro group to an amino group. chemicalbook.comgoogle.com

This compound, being (S)-5-Amino-2-(4-nitro -1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is the direct precursor to a related Lenalidomide intermediate before the reduction step. Its presence in the final drug substance typically indicates an incomplete reduction of the nitro group. preprints.orgchemicalbook.com If the reaction is not driven to completion or if the purification processes are insufficient to remove this nitro-intermediate, it will persist as an impurity in the final Lenalidomide product.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Lenalidomide Impurity 13

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in pharmaceutical analysis for separating and quantifying impurities. For a compound like Lenalidomide Impurity 13, High-Performance Liquid Chromatography (HPLC) would be the primary analytical tool.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for separating components of a mixture in solution. It is widely used in the pharmaceutical industry for the analysis of drug substances and drug products.

A reversed-phase HPLC (RP-HPLC) method would be the first choice for the analysis of this compound. The development and optimization of such a method would involve a systematic approach to achieve the desired separation from Lenalidomide and other potential impurities.

Key parameters that would be optimized include:

Column: A C18 or C8 column would likely be selected as the stationary phase. The choice would depend on the polarity of the impurity and the desired retention characteristics.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol) would be used. The pH of the buffer and the gradient or isocratic elution profile of the organic modifier would be critical for achieving adequate resolution.

Detection: UV detection would be employed, with the wavelength selected based on the chromophore of this compound. A photodiode array (PDA) detector could be used to obtain the full UV spectrum of the impurity, aiding in peak identification and purity assessment.

Temperature and Flow Rate: These parameters would be optimized to ensure robust and reproducible chromatography.

A hypothetical optimized RP-HPLC method is presented in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a hypothetical set of conditions and would require experimental verification.

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure the formation of degradation products. To establish a stability-indicating RP-HPLC method for Lenalidomide, forced degradation studies would be performed on the drug substance.

These studies would involve exposing Lenalidomide to various stress conditions, such as:

Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide.

Oxidation: Exposure to hydrogen peroxide.

Thermal Stress: Heating the sample at an elevated temperature.

Photolytic Stress: Exposing the sample to UV and visible light.

The developed RP-HPLC method would then be used to analyze the stressed samples. The method would be considered stability-indicating if it can resolve the degradation products from the main peak of Lenalidomide and from each other. The peak for Impurity 13 should be well-resolved from any degradants formed.

The table below outlines the typical results from a forced degradation study.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Significant degradation of Lenalidomide observed, with the formation of several degradation products. Impurity 13 peak is resolved from all other peaks.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Rapid degradation of Lenalidomide. Impurity 13 peak is resolved.
Oxidative Degradation (3% H₂O₂, RT, 24h) Moderate degradation. Impurity 13 peak is resolved.
Thermal Degradation (80°C, 48h) Minor degradation. Impurity 13 peak is stable and resolved.
Photolytic Degradation (UV/Vis light) Minimal degradation observed.

This table presents hypothetical outcomes of a forced degradation study.

Ultra-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity. A UHPLC method for this compound would offer significant advantages over a conventional HPLC method, particularly for in-process control and high-throughput screening.

The principles of method development for UHPLC are similar to HPLC, but with adjustments to account for the smaller column dimensions and higher pressures.

A comparison of typical performance characteristics between HPLC and UHPLC is provided below.

ParameterHPLCUHPLC
Particle Size 3-5 µm<2 µm
Run Time 20-30 min2-5 min
Resolution GoodExcellent
Sensitivity GoodHigh
System Pressure 1000-4000 psi6000-15000 psi

This table provides a general comparison and actual performance may vary.

Other Relevant Chromatographic Techniques

While HPLC is the primary technique, other chromatographic methods may have specific applications.

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For a non-volatile and thermally labile compound like this compound, direct analysis by GC would not be feasible.

However, GC could be considered if the impurity can be derivatized to form a volatile and thermally stable product. This approach is generally more complex and less common for non-volatile pharmaceutical impurities compared to the direct analysis by HPLC. Therefore, GC would not be the preferred method for the routine analysis of this compound.

Supercritical Fluid Chromatography (SFC) Potential

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally sustainable alternative to traditional chromatographic techniques for pharmaceutical analysis. twistingmemoirs.com Its application in the analysis of Lenalidomide and its impurities, including Impurity 13, offers several distinct advantages. By utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent, SFC provides rapid and highly efficient separations. twistingmemoirs.comchromatographyonline.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster analysis times compared to High-Performance Liquid Chromatography (HPLC). chromatographyonline.comeuropeanpharmaceuticalreview.com This is particularly beneficial for high-throughput screening in drug discovery and quality control environments. chromatographyonline.comteledynelabs.com Furthermore, SFC is considered a "green" analytical technique due to the significant reduction in organic solvent consumption, which aligns with the principles of green chemistry by minimizing environmental impact and creating safer working conditions. twistingmemoirs.comteledynelabs.com

For the analysis of Lenalidomide and its impurities, SFC offers orthogonal selectivity to reversed-phase HPLC, providing a more comprehensive impurity profile. europeanpharmaceuticalreview.comnih.gov This is crucial for detecting and separating structurally similar impurities that may co-elute in HPLC methods. The technique is also well-suited for chiral separations, which is relevant as Lenalidomide possesses a chiral center. nih.govresearchgate.net While specific applications of SFC for the direct separation of this compound are not extensively detailed in publicly available literature, the inherent advantages of the technique make it a highly promising tool for its analysis. The compatibility of SFC with mass spectrometry (SFC-MS) further enhances its utility by providing sensitive and specific detection, which is invaluable for the characterization of trace-level impurities. europeanpharmaceuticalreview.com

Table 1: Comparison of SFC with HPLC and GC

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Mobile Phase Supercritical CO2 with organic modifiers twistingmemoirs.comLiquid solvents (e.g., acetonitrile, methanol, water)Inert gas (e.g., helium, nitrogen)
Operating Temperature Lower, suitable for thermally labile compounds twistingmemoirs.comAmbient to moderately elevatedHigh temperatures, requires volatile and thermally stable analytes
Analysis Speed Fast due to low viscosity and high diffusivity europeanpharmaceuticalreview.comModerate to fastFast for volatile compounds
Solvent Consumption Significantly reduced organic solvent usage teledynelabs.comHigh organic solvent usageMinimal solvent usage
Environmental Impact "Green" technique, lower environmental impact twistingmemoirs.comHigher environmental impact due to solvent wasteLower environmental impact
Selectivity Orthogonal to reversed-phase LC europeanpharmaceuticalreview.comWell-established selectivity modesBased on volatility and column polarity
Applicability Wide range, including chiral and thermally labile compounds teledynelabs.comBroad applicability for non-volatile compoundsLimited to volatile and thermally stable compounds

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification and structural confirmation of pharmaceutical impurities rely on a combination of spectroscopic and spectrometric techniques. For this compound, these methods are indispensable for obtaining detailed molecular and structural information.

Mass spectrometry is a cornerstone technique for the characterization of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. For this compound, MS analysis would be critical in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern. This pattern provides valuable clues about the molecule's structure and the connectivity of its atoms. For instance, in the analysis of Lenalidomide and its related compounds, specific fragment ions corresponding to the isoindolinone and piperidine-2,6-dione moieties are typically observed. The fragmentation pattern of this compound would be compared against that of the parent drug and other known impurities to pinpoint structural differences.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are vital for the characterization of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns of the protons in Impurity 13 would be meticulously analyzed and compared to the known spectrum of Lenalidomide. hmdb.ca

¹³C NMR: Offers insights into the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbons, and their chemical shifts indicate the type of carbon (e.g., aliphatic, aromatic, carbonyl). daicelpharmastandards.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately leading to an unambiguous structural assignment of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as N-H, C=O (amide and imide), and aromatic C-H bonds. researchgate.netrsc.org A comparison with the IR spectrum of Lenalidomide would highlight any changes in these functional groups.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would exhibit a specific absorption maximum (λmax) that can be used for quantification purposes in chromatographic methods. The λmax is often determined using a photodiode array (PDA) detector coupled with an HPLC system. orientjchem.org

Hyphenated techniques, which couple a separation technique with a spectroscopic or spectrometric detector, are powerful tools for the analysis of complex mixtures and the identification of unknown impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used hyphenated technique in pharmaceutical impurity profiling. scienceopen.comnih.gov An LC method is first developed to separate Lenalidomide from its impurities. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confident identification of known impurities and the tentative identification of unknown impurities based on their mass-to-charge ratio. Several LC-MS/MS methods have been developed for the quantification of Lenalidomide in biological matrices, demonstrating the sensitivity and specificity of this technique. researchgate.netnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for non-volatile and thermally labile compounds like Lenalidomide and many of its impurities, GC-MS can be a valuable tool for the analysis of certain volatile or semi-volatile process-related impurities or degradation products. wisdomlib.org A study has demonstrated the development of a GC-MS method for the trace-level determination of seven potentially genotoxic impurities in Lenalidomide. amazonaws.com This highlights the potential of GC-MS for specific applications in the comprehensive impurity profiling of Lenalidomide.

Table 2: Spectroscopic and Spectrometric Data for Lenalidomide and Related Structures

TechniqueLenalidomide (Typical Data)Expected Observations for Impurity 13
Mass Spectrometry (MS) [M+H]⁺ at m/z 260.1 nih.govMolecular ion peak corresponding to the mass of Impurity 13.
¹H NMR Characteristic signals for aromatic, piperidine, and amino protons. hmdb.caShifts in proton signals indicating structural modification.
¹³C NMR Signals for carbonyl, aromatic, and aliphatic carbons. daicelpharmastandards.comChanges in carbon chemical shifts reflecting the altered structure.
Infrared (IR) Absorption bands for N-H, C=O, and aromatic C-H. researchgate.netPotential new or shifted bands indicating different functional groups.
UV-Vis λmax typically around 210 nm. sciensage.infoPotential shift in λmax depending on the chromophore modification.

Method Development and Validation Principles for this compound

The development and validation of an analytical method for the quantification of this compound are governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines. orientjchem.orgresearchgate.net The objective is to establish a reliable, accurate, and precise method suitable for its intended purpose, which is typically for quality control and stability testing of Lenalidomide drug substance and product.

The method development process involves a systematic approach to optimize various parameters to achieve adequate separation and detection of Impurity 13 from Lenalidomide and other potential impurities. For a reversed-phase HPLC method, this would include:

Column Selection: Choosing an appropriate stationary phase (e.g., C18) and column dimensions. orientjchem.org

Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase to achieve optimal resolution and peak shape. sciensage.info

Detection Wavelength: Selecting a wavelength where both Lenalidomide and Impurity 13 have adequate absorbance. sciensage.info

Flow Rate and Temperature: Optimizing these parameters to ensure efficient separation within a reasonable run time. sciensage.info

Once the method is developed, it must be validated to demonstrate its suitability. The validation parameters, as per ICH guidelines, include: ijpar.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijarmps.org This is often demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, thermal, and photolytic degradation) to ensure that Impurity 13 is well-resolved from any degradation products. semanticscholar.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of Impurity 13 is spiked into a sample matrix. ijarmps.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Key Validation Parameters and Typical Acceptance Criteria for an Impurity Method

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to separate the analyte from other components.Peak purity angle less than threshold angle; no interference at the retention time of the impurity. orientjchem.org
Linearity Proportionality of response to concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness to the true value.Recovery typically within 80-120% for impurities.
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 10% at the specification limit.
LOD & LOQ Lowest detectable and quantifiable amounts.Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitivity to small method variations.System suitability parameters remain within acceptable limits.

Adherence to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical procedures for pharmaceutical compounds and their impurities is strictly governed by the International Conference on Harmonisation (ICH) guidelines. The development and validation of methods for quantifying this compound must adhere primarily to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." This guideline outlines the necessary validation characteristics for various analytical tests.

For an impurity quantification method, the key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. semanticscholar.orgijpar.com Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose, providing reliable and consistent results. ijpar.com Furthermore, the principles outlined in ICH Q3A(R2), "Impurities in New Drug Substances," are essential for establishing acceptance criteria and control strategies for impurities like this compound. synthinkchemicals.com

Specificity and Resolution Studies for Impurity 13

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and placebo matrix components. semanticscholar.org For this compound, this is typically demonstrated using high-performance liquid chromatography (HPLC).

The method development process involves selecting an appropriate stationary phase (e.g., C18 columns) and optimizing the mobile phase composition to achieve adequate chromatographic resolution. semanticscholar.orgsciensage.info Specificity is confirmed by demonstrating that the peak for Impurity 13 is well-resolved from the main Lenalidomide peak and all other known impurities. semanticscholar.org

Forced degradation studies are a crucial part of establishing specificity and the stability-indicating nature of the method. sciensage.info In these studies, Lenalidomide is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. semanticscholar.orgorientjchem.org The analytical method must be able to separate Impurity 13 from any degradants formed, proving that its quantification is not affected by the degradation of the drug substance. sciensage.info Chromatograms of blank solutions, placebo, and spiked samples are compared to ensure no interference at the retention time of this compound. semanticscholar.orgorientjchem.org

Linearity, Accuracy, and Precision Validation Parameters

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically evaluated by analyzing a series of solutions at different concentrations, ranging from the LOQ to approximately 150% of the proposed specification limit. oaji.net The relationship between concentration and the analytical response (e.g., peak area) is demonstrated through a calibration curve, with the correlation coefficient (R²) expected to be greater than 0.99, indicating a strong linear relationship. semanticscholar.orgresearchgate.net

Illustrative Linearity Data for this compound

Concentration Level Concentration (µg/mL) Peak Area (Arbitrary Units)
LOQ 0.10 15,250
50% 0.75 112,875
80% 1.20 180,600
100% 1.50 225,750
120% 1.80 270,900
150% 2.25 338,625

| Result | Correlation Coefficient (R²) | > 0.999 |

Accuracy: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo or sample matrix with a known amount of this compound at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). nih.gov The results are expressed as the percentage recovery. Acceptable recovery is typically within the range of 80-120% for impurities at low concentrations.

Illustrative Accuracy (Recovery) Data for this compound

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
LOQ 0.10 0.098 98.0%
100% 1.50 1.52 101.3%

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Method Precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. It is typically determined by performing at least six replicate measurements of a sample spiked at the 100% level.

Intermediate Precision: Evaluates the method's performance within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is measured by the Relative Standard Deviation (%RSD), which should be within acceptance limits defined in the validation protocol.

Illustrative Precision Data for this compound

Precision Type Parameter Result Acceptance Criteria
Repeatability (n=6) % RSD of Peak Area 1.2% NMT 10.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The sensitivity of the analytical method for this compound is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of the impurity in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov

LOQ: The lowest concentration of the impurity that can be reliably quantified with suitable precision and accuracy. nih.gov

These limits can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is common for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. semanticscholar.orgnih.gov For other Lenalidomide impurities, validated HPLC methods have demonstrated LOQ values in the range of 0.11 to 0.22 µg/mL, and similar sensitivity is expected for methods targeting Impurity 13. semanticscholar.orgsciensage.inforesearchgate.net

Illustrative LOD and LOQ Values for Lenalidomide Impurities

Impurity Method LOD (µg/mL) LOQ (µg/mL)
Impurity-A S/N Ratio 0.0371 0.1124

Robustness and System Suitability Evaluations

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. akjournals.com For an HPLC method for this compound, typical parameters to be varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

Column temperature (e.g., ±5°C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Organic composition of the mobile phase (e.g., ±2%)

The method is considered robust if the results remain within the system suitability criteria after these minor changes. jidps.com

System Suitability: System suitability testing (SST) is an integral part of any analytical method. It is performed before and during analysis to ensure the continued performance of the entire analytical system (instrument, reagents, and column). orientjchem.org A standard solution containing Lenalidomide and Impurity 13 is injected, and key chromatographic parameters are evaluated against predefined acceptance criteria.

Typical System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Purpose
Resolution > 2.0 Ensures baseline separation between Impurity 13 and adjacent peaks.
Tailing Factor (Asymmetry) ≤ 2.0 Confirms good peak shape, which is crucial for accurate integration.
Theoretical Plates (Column Efficiency) > 2000 Indicates the efficiency of the chromatographic column.

Impurity Profiling and Quantitative Analysis Strategies

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a drug substance. synthinkchemicals.comdaicelpharmastandards.com The strategy for this compound involves using the validated analytical method to test batches of the drug substance produced during development and for commercial use.

The quantitative analysis of Impurity 13 is typically performed using an external reference standard. A solution of the Impurity 13 reference standard at a known concentration is analyzed, and its peak area is used to calculate the concentration of the impurity in the test sample. The amount of the impurity is then reported as a percentage relative to the amount of the Lenalidomide API.

Strict control measures are implemented throughout the manufacturing process to ensure that the level of this compound remains within the acceptable limits established based on ICH guidelines. daicelpharmastandards.com Continuous monitoring of the impurity profile helps to ensure the consistency, quality, and safety of the Lenalidomide drug substance. daicelpharmastandards.com

Biological and Mechanistic Research of Lenalidomide Impurity 13

In Vitro Cellular and Molecular Interaction Studies

There is a notable absence of published in vitro studies examining the cellular and molecular interactions of Lenalidomide Impurity 13.

Modulation of CRL4CRBN E3 Ubiquitin Ligase Complex by Impurity 13

No research has been published detailing whether or how this compound interacts with or modulates the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). For the parent compound, lenalidomide, this interaction is the cornerstone of its therapeutic mechanism, acting as a molecular glue to induce the degradation of specific target proteins. However, it is unknown if Impurity 13 shares this ability to bind to CRBN and alter its substrate specificity.

Effects on Transcription Factor Degradation (e.g., IKZF1, IKZF3)

Consequently, without evidence of interaction with the CRL4CRBN complex, there is no information on the downstream effects of this compound on the degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). The targeted degradation of these proteins is a critical mechanism for the anti-proliferative and immunomodulatory effects of lenalidomide. Data on whether Impurity 13 can induce similar protein degradation is currently unavailable.

Influence on Cellular Proliferation Pathways

The impact of this compound on cellular proliferation pathways remains uninvestigated in published literature. Studies detailing its effects on cell cycle progression or its influence on signaling pathways that regulate cell growth in various cell lines have not been reported.

Induction of Apoptosis in Cell Lines

Similarly, there is no available data from in vitro studies to suggest that this compound induces apoptosis in cancer cell lines. The pro-apoptotic effects of lenalidomide are well-established, but it is unknown if this particular impurity possesses similar activity.

Investigation into the Metabolic Fate and Clearance Pathways of this compound

The metabolic fate and clearance pathways of this compound have not been described in the available scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, including potential metabolic transformations and routes of elimination from the body, is not documented.

Toxicological Research Considerations for this compound

The toxicological assessment of impurities in pharmaceutical products is a critical aspect of drug development and regulatory evaluation, ensuring patient safety. For this compound, a substance identified as (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, specific toxicological data is not extensively available in the public domain. Therefore, this section outlines the necessary toxicological research considerations, drawing upon regulatory guidelines and knowledge of structurally related compounds. The evaluation of any pharmaceutical impurity is guided by international standards, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). fda.govgmp-compliance.orggmp-compliance.orgjpionline.orgintertek.com

Currently, there is a lack of published studies specifically investigating the cytotoxic effects of this compound on various cell lines. To ascertain its potential to cause cell death, a systematic in vitro evaluation would be the initial step. This would typically involve a panel of human cell lines, including both cancerous and non-cancerous cells, to determine the concentration-dependent cytotoxic profile of the impurity.

Standard assays for assessing cytotoxicity include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

LDH (Lactate Dehydrogenase) release assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

Apoptosis and Necrosis assays: Using techniques like flow cytometry with Annexin V and propidium iodide staining, it is possible to distinguish between different modes of cell death induced by the impurity.

While data on this compound is unavailable, studies on other isoindolinone derivatives have shown a range of cytotoxic activities, suggesting that the core structure can be associated with effects on cell viability. researchgate.netnih.gov The cytotoxic potential of this compound would need to be empirically determined and compared against the parent drug, Lenalidomide.

Table 1: Proposed In Vitro Cytotoxicity Assays for this compound

Assay Type Principle Endpoint Measured
MTT Assay Conversion of MTT to formazan by mitochondrial dehydrogenases Cell viability
LDH Release Assay Measurement of LDH released from damaged cells Cell membrane integrity
Annexin V/PI Staining Detection of phosphatidylserine externalization and membrane permeability Apoptosis and necrosis

A significant area of concern for this compound is its potential for genotoxicity and mutagenicity, primarily due to the presence of an aromatic nitro group in its structure. wikipedia.org Aromatic nitro compounds are a well-known class of "structural alerts" for mutagenicity, as their metabolic reduction can lead to the formation of reactive intermediates that can interact with DNA. svedbergopen.comacs.orgnih.govscielo.br

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. europa.eu According to this guideline, an impurity with a structural alert for mutagenicity, such as this compound, would be classified and would require further investigation.

The standard battery of tests to evaluate genotoxicity includes:

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli. nihs.go.jp A positive result in the Ames test is a strong indicator of mutagenic potential.

In Vitro Mammalian Cell Gene Mutation Test: This assay, often using mouse lymphoma L5178Y cells, detects gene mutations in mammalian cells.

In Vitro Mammalian Chromosome Aberration Test: This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.

In Vivo Genotoxicity Assays: If in vitro tests are positive, in vivo studies, such as the micronucleus test in rodents, are conducted to assess the genotoxic potential in a whole animal system.

Given the structural alert, it is a high priority to conduct an Ames test for this compound. The results of this test would be crucial in determining the subsequent steps for its qualification and control in the final drug product. nihs.go.jp

Table 2: Genotoxicity Testing Strategy for this compound based on ICH M7

Test Purpose Potential Outcome for a Nitro-aromatic Compound
(Q)SAR Analysis In silico prediction of mutagenicity High probability of a structural alert for mutagenicity
Ames Test Assess bacterial mutagenicity Potential for a positive result due to the nitro-aromatic moiety
In Vitro Mammalian Cell Assays Evaluate mutagenicity and clastogenicity in mammalian cells Further investigation if Ames test is positive
In Vivo Genotoxicity Assays Confirm genotoxic effects in a whole organism Required if in vitro tests are positive and exposure is expected

This compound can be formed as a degradation product of the active pharmaceutical ingredient. The toxicological evaluation of degradation products is a key component of drug stability studies and is addressed in ICH guidelines Q3A and Q3B. fda.govfda.govregulations.gov The qualification of a degradant is the process of acquiring and evaluating data to establish its biological safety at a specified level.

The qualification process for a degradant like this compound would involve:

Identification and Characterization: The chemical structure of the impurity must be unequivocally confirmed.

Threshold Assessment: The levels of the impurity in the drug product are compared against the qualification thresholds defined in the ICH guidelines. If the level is above the threshold, further toxicological data is required. fda.govfda.gov

Literature Review: A thorough search of the scientific literature is conducted to determine if adequate toxicological data already exists. For this compound, such data is currently lacking.

Toxicological Studies: If the impurity level is above the qualification threshold and no adequate data is available, specific toxicological studies are necessary. These studies could range from in vitro genotoxicity assays to general toxicity studies in animals, depending on the impurity level and the duration of patient exposure to the drug.

The fact that this compound contains a structural alert for genotoxicity would necessitate a more stringent control strategy, potentially at a lower concentration threshold, as per the principles of the ICH M7 guideline. europa.eu In silico (computational) toxicology tools can be used as a first step to predict the potential toxicities and guide further testing. nih.govnih.govresearchgate.net

Table 3: Qualification of Degradants like this compound based on ICH Q3B

Step Description Considerations for this compound
1. Identification Structural elucidation of the degradant. Structure is known.
2. Reporting Reporting the degradant if above the reporting threshold. Dependent on the concentration found in the drug product.
3. Qualification Justifying the safety of the degradant at a specified level. Required if levels exceed the qualification threshold.
4. Safety Studies Conducting necessary toxicological studies if not qualified by other means. Genotoxicity testing is a high priority due to the structural alert. General toxicity studies may be needed depending on the concentration.

Regulatory Science and Quality Control Applications of Lenalidomide Impurity 13 Research

Role of Lenalidomide Impurity 13 in Pharmaceutical Quality Control

The primary role of this compound in pharmaceutical quality control is to serve as a marker for the purity and consistency of the manufacturing process. toref-standards.comdaicelpharmastandards.com Quality control laboratories utilize this impurity to develop and validate analytical methods aimed at detecting and quantifying its presence in batches of Lenalidomide.

The presence and level of any impurity are critical quality attributes of a drug substance. toref-standards.com Rigorous testing at various stages of production helps to ensure that impurities are maintained at or below acceptable levels. toref-standards.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to separate, identify, and quantify impurities like this compound from the active pharmaceutical ingredient (API). daicelpharmastandards.comaquigenbio.com The accurate detection of this impurity is essential for batch release testing, confirming that each batch of Lenalidomide meets the required purity specifications before it can be formulated into the final drug product.

Key Analytical Parameters for this compound in Quality Control:

ParameterDescriptionRelevance in Quality Control
Specificity The ability of the analytical method to unequivocally assess the analyte in the presence of other components.Ensures that the signal measured is from this compound and not from other related substances or the API itself.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determines the sensitivity of the analytical method to detect trace amounts of the impurity.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Establishes the minimum level at which this compound can be reliably measured to ensure it does not exceed its specified limit.
Linearity The ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte.Confirms the method's capability to provide accurate quantitative results over a range of impurity concentrations.
Accuracy The closeness of test results obtained by the method to the true value.Ensures that the measured amount of this compound is a true reflection of its actual concentration in the sample.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Demonstrates the reproducibility and consistency of the analytical method for reliable monitoring of the impurity.

Utility of this compound as a Certified Reference Standard

A Certified Reference Standard (CRS) is a highly purified and well-characterized substance used as a benchmark in analytical testing. lgcstandards.compharmaffiliates.comsimsonpharma.com this compound, when prepared as a CRS, plays a pivotal role in the accurate quantification of this impurity in routine quality control testing. toref-standards.compharmaffiliates.com

The utility of a CRS for this compound includes:

Method Validation: It is essential for validating analytical methods, such as HPLC, by demonstrating specificity, linearity, accuracy, and precision. synzeal.com

System Suitability Testing: Used to verify that the analytical system is performing correctly before running sample analyses.

Identification and Quantification: Enables the positive identification of the impurity peak in a chromatogram and its accurate quantification against a known standard. toref-standards.com

The preparation and certification of a reference standard involve a comprehensive characterization process to confirm its identity and purity. This process typically includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to elucidate the structure, and chromatographic methods to determine purity. daicelpharmastandards.com

Implications for Drug Substance and Drug Product Specifications

Pharmaceutical specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. These specifications include tests, analytical procedures, and acceptance criteria for various quality attributes, including impurities. gmpinsiders.comich.org

The presence of this compound has direct implications for the specifications of both the Lenalidomide drug substance and the final drug product. gmpinsiders.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting acceptable limits for impurities. amsbiopharma.comjpionline.org The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. amsbiopharma.com

ICH Impurity Thresholds and their Application:

ThresholdDescriptionImplication for this compound
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.Any batch of Lenalidomide found to contain Impurity 13 above this threshold must have the level documented in the submission.
Identification Threshold The level above which the structure of an impurity must be determined.As this compound is a known and characterized compound, this threshold is met.
Qualification Threshold The level above which an impurity must be assessed for its biological safety.If the level of Impurity 13 exceeds this threshold, toxicological data is required to justify the proposed acceptance criterion in the specification.

The acceptance criteria for this compound in the drug substance and drug product specifications are established based on data from batches used in clinical and safety studies, manufacturing process capability, and stability data. fda.govgally.ch The limits are set to ensure that the impurity level is well below any level that could pose a safety risk. amsbiopharma.com

Contribution to Manufacturing Process Optimization and Impurity Control Strategies

Understanding the formation of this compound is crucial for optimizing the manufacturing process and implementing effective impurity control strategies. toref-standards.comaquigenbio.comsynthinkchemicals.com By identifying the specific reaction conditions or process steps that lead to the formation of this impurity, process chemists and engineers can make targeted modifications to minimize its generation. toref-standards.comaquigenbio.com

Process optimization strategies may include:

Adjusting Reaction Parameters: Modifying temperature, pressure, reaction time, and stoichiometry to favor the formation of the desired product over the impurity. toref-standards.com

Raw Material Control: Ensuring the quality and purity of starting materials and reagents to prevent the introduction of precursors to Impurity 13. aquigenbio.com

Purification Techniques: Developing and refining purification methods, such as crystallization or chromatography, to effectively remove the impurity from the final drug substance. toref-standards.com

In-Process Controls: Implementing analytical testing at critical points during the manufacturing process to monitor the level of Impurity 13 and ensure it remains within acceptable limits. synthinkchemicals.com

Research into the formation pathways of this compound can lead to a more robust and consistent manufacturing process, ultimately resulting in a higher quality and safer drug substance.

Impact on Regulatory Submissions (e.g., ANDA, DMF Filing)

A comprehensive discussion of impurities is a mandatory component of regulatory submissions for new drug products (New Drug Application, NDA) and generic drug products (Abbreviated New Drug Application, ANDA), as well as in Drug Master Files (DMFs) for the active pharmaceutical ingredient. synzeal.com The data related to this compound has a significant impact on the successful filing and approval of these applications.

Regulatory agencies require detailed information on the impurity profile of the drug substance and drug product, including:

Identification and Characterization: A complete description of the chemical structure and properties of this compound.

Analytical Procedures: Validated analytical methods used for the detection and quantification of the impurity. mca.gm

Batch Analysis Data: Data from multiple batches demonstrating the consistent control of Impurity 13 within the proposed specification limits. fda.gov

Justification of Specifications: A scientific rationale for the proposed acceptance criteria for the impurity, supported by safety and clinical data where necessary. mca.gm

Stability Data: Information on the potential for Impurity 13 to form or increase during storage of the drug substance and drug product.

The thoroughness and quality of the data on this compound directly influence the regulatory review process. A well-defined impurity control strategy, supported by robust analytical data and a sound scientific rationale, is essential for demonstrating the quality, safety, and consistency of the Lenalidomide product, thereby facilitating a smoother and more efficient regulatory approval.

Future Research Directions for Lenalidomide Impurity 13

Comprehensive Mechanistic Studies of Biological Activities

Currently, there is a notable absence of specific data on the biological activities of Lenalidomide impurity 13. Given its structural similarity to Lenalidomide, but with the presence of a nitro group, it is plausible that this impurity could exhibit its own pharmacological or toxicological profile. The nitroaromatic functional group, in particular, is a well-known structural alert, as many nitroaromatic compounds are known to be biologically active and can be metabolized to reactive intermediates. nih.govnih.govsvedbergopen.com Future research should, therefore, prioritize a thorough investigation into its potential effects.

Key research questions to be addressed include:

Cytotoxicity: Does this compound exhibit cytotoxic effects against various cell lines, including cancer and healthy cells?

Immunomodulatory Effects: Does the impurity retain, alter, or antagonize the known immunomodulatory effects of Lenalidomide?

Genotoxicity: Does the nitroaromatic moiety of the impurity pose a genotoxic risk through mechanisms such as DNA adduct formation? nih.gov

A proposed initial screening of the biological activities of this compound could involve a series of in vitro assays, as detailed in the table below.

Assay TypeCell Line(s)Endpoint(s)Rationale
CytotoxicityMultiple Myeloma cell lines (e.g., MM.1S, RPMI 8226), Peripheral Blood Mononuclear Cells (PBMCs)IC50 determination, Apoptosis induction (e.g., via Annexin V/PI staining)To assess potential anti-cancer activity and toxicity to healthy immune cells.
ImmunomodulationPBMCs, T-cellsCytokine profiling (e.g., IL-2, TNF-α), T-cell proliferation assaysTo determine if the impurity modulates immune responses similarly or differently to Lenalidomide.
GenotoxicityBacterial reverse mutation assay (Ames test), In vitro micronucleus assayMutagenicity, Chromosomal damageTo evaluate the potential for the impurity to cause genetic mutations.

Advanced Analytical Techniques for Trace-Level Detection

The accurate detection and quantification of this compound at trace levels are paramount for ensuring the quality and safety of Lenalidomide. While standard High-Performance Liquid Chromatography (HPLC) methods are used for impurity profiling of Lenalidomide, future research should focus on the development and validation of more sensitive and specific analytical techniques for this particular impurity. abap.co.inrjptonline.orgsciensage.info

Advanced analytical techniques that warrant investigation for the trace-level detection of this compound include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying impurities at very low concentrations. synthinkchemicals.comshimadzu.compayeshdarou.irresolvemass.ca

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): This high-resolution mass spectrometry approach can provide accurate mass measurements, aiding in the unequivocal identification and structural elucidation of impurities. hpst.czjapsonline.com

The development of such methods would be crucial for routine quality control, stability studies, and for monitoring the levels of this impurity in both the drug substance and the final drug product. A comparison of potential analytical techniques is presented below.

Analytical TechniquePotential Limit of Detection (LOD)Potential Limit of Quantification (LOQ)Key Advantages
HPLC-UV~0.01%~0.03%Robust, widely available.
UPLC-UV~0.005%~0.015%Faster analysis times, better resolution.
LC-MS/MS<0.001%<0.003%High sensitivity and selectivity.
UPLC-QTOF/MS<0.001%<0.003%High-resolution mass accuracy for confident identification.

In-Depth Degradation Pathway Elucidation under Varied Stress Conditions

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. researchgate.netablesci.com While forced degradation studies have been performed on Lenalidomide, specific pathways leading to the formation and further degradation of impurity 13 are not well-documented. abap.co.insciensage.info A comprehensive investigation into the degradation of this compound under various stress conditions is necessary.

Future studies should expose isolated this compound to a range of ICH-prescribed stress conditions, including:

Acidic and Basic Hydrolysis: To understand its stability in different pH environments.

Oxidative Degradation: To assess its susceptibility to oxidation.

Thermal Degradation: To evaluate its stability at elevated temperatures.

Photodegradation: To determine its sensitivity to light exposure.

By analyzing the degradation products formed under each condition, a detailed degradation map for this compound can be constructed. This information is vital for developing appropriate storage and handling conditions for Lenalidomide to minimize the formation of this and other impurities.

Targeted Research into Potential Research Gaps (e.g., Underexplored Metabolic Fates)

The metabolic fate of this compound is a significant research gap. While Lenalidomide itself undergoes limited metabolism, the presence of a nitro group in impurity 13 suggests that it could be subject to different metabolic pathways. nih.govnih.gov The reduction of nitroaromatic compounds is a known metabolic pathway that can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can be associated with toxicity. nih.govsvedbergopen.comresearchgate.netscielo.br

Future research should focus on in vitro and in vivo studies to elucidate the metabolic pathways of this compound. Key areas of investigation include:

Incubation with liver microsomes and hepatocytes: To identify the primary metabolites and the enzymes responsible for their formation.

Identification of metabolites: Using advanced analytical techniques like LC-MS/MS and NMR to characterize the structure of any metabolites.

Reactive intermediate trapping studies: To determine if potentially toxic reactive intermediates are formed during metabolism.

Understanding the metabolic fate of this impurity is crucial for a complete assessment of its safety profile.

Development of Green Chemistry Approaches for Impurity Mitigation during Synthesis

The principles of green chemistry offer a framework for designing safer and more sustainable chemical processes. mdpi.comresearchgate.netinstituteofsustainabilitystudies.comispe.orgpfizer.com The formation of this compound is likely related to the use of nitrated starting materials or intermediates in the synthesis of Lenalidomide. Future research should explore green chemistry approaches to mitigate the formation of this and other nitro-impurities.

Potential green chemistry strategies for impurity mitigation include:

Alternative Synthetic Routes: Investigating synthetic pathways that avoid the use of nitro-containing reagents or intermediates.

Catalytic Reduction Methods: Employing highly selective and efficient catalytic reduction methods for the nitro group that minimize the formation of byproducts. acs.orgcommonorganicchemistry.commdpi.comwikipedia.orgrsc.org

Process Optimization: Fine-tuning reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the formation of impurity 13.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

The table below outlines some potential green chemistry approaches and their anticipated benefits.

Green Chemistry ApproachDescriptionPotential Benefits
Alternative Nitration-Free SynthesisDesigning a synthetic route that introduces the amino group without a nitro intermediate.Elimination of nitro-impurity formation, avoidance of hazardous nitrating agents.
Selective Catalytic HydrogenationUsing a highly selective catalyst (e.g., specific supported metal catalysts) for the reduction of the nitro precursor to Lenalidomide.Higher yield of the desired product, reduced levels of partially reduced or other side-products.
Flow ChemistryPerforming the synthesis in a continuous flow reactor.Improved control over reaction parameters, potentially leading to higher purity and lower impurity formation.
BiocatalysisUtilizing enzymes to perform specific transformations in the synthetic pathway.High selectivity, mild reaction conditions, reduced waste.

Q & A

Q. How is Lenalidomide Impurity 13 identified and quantified in pharmaceutical formulations?

Methodological Answer:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with design of experiments (DOE) is commonly used. For example, a Box-Behnken design (BBD) optimizes mobile phase composition (e.g., acetonitrile/water ratios) and flow rates to achieve resolution and sensitivity for impurity detection .
  • Validation follows ICH guidelines, including parameters like specificity, linearity (R² ≥ 0.99), accuracy (recovery 98–102%), and precision (RSD < 2%) .
  • Structural confirmation employs LC-MS/MS, NMR, and high-resolution mass spectrometry (HRMS) to differentiate Impurity 13 from related substances .

Q. What are the regulatory thresholds for this compound in drug products?

Methodological Answer:

  • Per ICH Q3B, individual unknown impurities should not exceed 0.20%, and total impurities must remain below 1.50% in final formulations .
  • Stability studies (e.g., 40°C/75% RH for 6 months) track impurity growth; analytical thresholds are adjusted based on degradation kinetics and Arrhenius modeling .

Advanced Research Questions

Q. How can experimental design (DOE) optimize impurity profiling methods for this compound?

Methodological Answer:

  • Fractional factorial design (FFD) screens critical variables (e.g., pH, column temperature), followed by response surface methodology (RSM) to refine optimal conditions .
  • Example: A study using BBD achieved a 35% reduction in method development time by prioritizing factors like buffer concentration (10–50 mM) and gradient elution profiles .
  • Contradictions in data (e.g., unexpected retention shifts) are resolved via robustness testing (±10% mobile phase variation) and multivariate analysis .

Q. What mechanistic insights explain the formation of this compound under stress conditions?

Methodological Answer:

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) identify precursors. For example, oxidation of Lenalidomide’s isoindole ring may generate Impurity 13 via nitroso intermediates .
  • Computational simulations (e.g., molecular docking) predict binding interactions between Impurity 13 and proteins like Pg-Protein, which may affect immunomodulatory activity .
  • In-silico toxicity profiling (e.g., QSAR models) evaluates genotoxic potential, guiding impurity control strategies .

Q. How do formulation excipients influence the stability of Lenalidomide against Impurity 13 formation?

Methodological Answer:

  • Anhydrous lactose in capsule formulations reduces water-mediated degradation, limiting Impurity 13 to <0.15% after 6-month storage .
  • Comparative dissolution studies (USP II apparatus, 50 rpm) correlate impurity levels with dissolution rates; formulations with >80% dissolution in 30 minutes show lower impurity accumulation .

Data Contradictions and Resolution

Q. Why do some studies report variable impurity levels in Lenalidomide formulations despite similar storage conditions?

Methodological Answer:

  • Batch-to-batch variability in raw materials (e.g., lactose anhydrous moisture content) impacts degradation pathways. Statistical process control (SPC) monitors critical quality attributes (CQAs) to minimize deviations .
  • Discrepancies in chromatographic data (e.g., co-elution peaks) are resolved using orthogonal methods like hydrophilic interaction chromatography (HILIC) or tandem MS .

Methodological Innovations

Q. What advanced analytical techniques enhance sensitivity for trace-level detection of this compound?

Methodological Answer:

  • Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles reduces run time by 50% while improving resolution (theoretical plates >20,000) .
  • Isotope dilution mass spectrometry (IDMS) quantifies Impurity 13 at parts-per-billion (ppb) levels, critical for genotoxicity assessments .

Tables of Key Parameters

Table 1: Stability Study Conditions for Impurity Profiling

ParameterValue/DescriptionReference
Temperature/Humidity40°C/75% RH
Sampling Interval0, 1, 3, 6 months
Analytical MethodRP-HPLC with BBD optimization
Acceptance CriteriaTotal impurities ≤1.50%

Table 2: DOE Parameters for Method Optimization

FactorRangeOptimal Value
Acetonitrile (%)20–4032
Flow Rate (mL/min)0.8–1.21.0
Column Temperature (°C)25–3530

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.